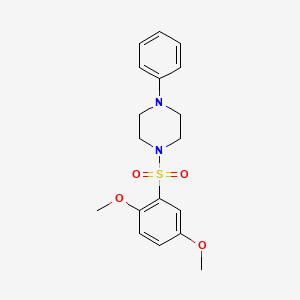

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine is a derivative of phenylpiperazine, which is a class of chemical compounds known for their various biological activities. These compounds have been extensively studied due to their potential as enzyme inhibitors, among other applications .

Synthesis Analysis

The synthesis of related sulfonamide derivatives, such as 1-arylsulfonyl-4-phenylpiperazine, involves the reaction of 1-phenylpiperazine with different alkyl or arylsulfonyl chlorides. This process is conducted under controlled pH conditions using water as a solvent. The resulting compounds are then characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and EI-MS .

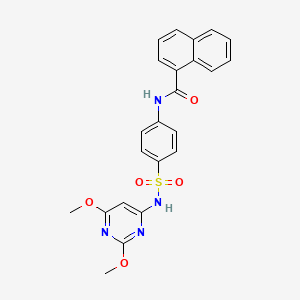

Molecular Structure Analysis

While the specific molecular structure analysis of 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine is not provided, related compounds such as 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid have been characterized by analytical and spectroscopic data. These include IR, 1H and 13C NMR, UV, and MS, supported by computational calculations. The molecular and crystal structure of such compounds can be determined using X-ray crystallography, revealing details like bond lengths and the planarity of rings .

Chemical Reactions Analysis

The reactivity of phenylsulfonyl derivatives can be inferred from studies on similar compounds. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole reacts with various alkyl halides to produce monoalkylated, dialkylated, and cyclic products. These reactions are facilitated by the generation of an α-sulfonyl anion, which is a key intermediate in the synthesis of extended oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be diverse. For example, the fluorescent labelling reagent 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl semipiperazide is designed for the determination of carboxylic acids in HPLC assays. It reacts with carboxylic acids to produce highly fluorescent derivatives, which can be separated on a reversed-phase column. The detection limits of this method are in the femtomole range, indicating high sensitivity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Development of Adenosine A2B Receptor Antagonists : A study explored new synthesis methods for sulfonamides, yielding compounds with significant potency as adenosine A2B receptor antagonists. One of the most active compounds identified was a derivative exhibiting high selectivity and potency against the human A2B receptor, indicating its potential therapeutic application (Luo Yan et al., 2006).

Antidepressant and Anxiolytic Effects : Research on phenylpiperazine derivatives, including structures similar to "1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine", showed promising antidepressant-like and anxiolytic-like effects in animal models. This highlights their potential as novel therapeutic agents for treating depression and anxiety disorders (K. Pytka et al., 2015).

Enzyme Inhibition Studies : A series of 1-arylsulfonyl-4-Phenylpiperazine derivatives were investigated for their enzyme inhibition potential against α-glucosidase, lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showcasing moderate inhibitory activities. This suggests their potential utility in developing treatments for diseases related to these enzymes (M. Abbasi et al., 2017).

Molecular Probes for Biological Studies

- Development of Fluorescent Molecular Probes : The synthesis and spectral properties of new fluorescent solvatochromic dyes, based on a dimethylamino group and a sulfonyl group, were investigated. These dyes show strong solvent-dependent fluorescence, useful for creating ultra-sensitive fluorescent molecular probes for biological research (Z. Diwu et al., 1997).

Chemical Synthesis Methodologies

- Efficient Synthesis Protocols : An efficient protocol for synthesizing various substituted phenylpiperazines, potentially including "1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine", using sulfolane as a solvent was developed. This method is clean, high-yielding, and produces high-purity products, demonstrating the compound's role in facilitating chemical synthesis processes (Lokesh Ravilla et al., 2015).

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-23-16-8-9-17(24-2)18(14-16)25(21,22)20-12-10-19(11-13-20)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHFXHUZJZACIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dimethoxyphenyl)sulfonyl)-4-phenylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)

![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)

![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)